molecular formula C9H10ClN3OS B11777503 7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole

7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole

Cat. No.: B11777503
M. Wt: 243.71 g/mol
InChI Key: AIMPYLMSICRGOB-UHFFFAOYSA-N
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Description

7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole is a chemical compound that belongs to the class of benzo[d]thiazoles This compound is characterized by the presence of a chloro group at the 7th position, an ethoxy group at the 4th position, and a hydrazinyl group at the 2nd position on the benzo[d]thiazole ring

Preparation Methods

The synthesis of 7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzo[d]thiazole derivative.

    Reaction Conditions: The introduction of the chloro, ethoxy, and hydrazinyl groups is achieved through a series of substitution reactions. These reactions often require specific reagents and catalysts to proceed efficiently.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The chloro, ethoxy, and hydrazinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

    Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cancer cell signaling pathways.

Comparison with Similar Compounds

7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole can be compared with other benzo[d]thiazole derivatives:

    Similar Compounds: Examples include 7-Chloro-4-methoxy-2-hydrazinylbenzo[d]thiazole and 7-Chloro-4-ethoxy-2-amino-benzo[d]thiazole.

    Uniqueness: The presence of the ethoxy and hydrazinyl groups at specific positions on the benzo[d]thiazole ring gives this compound unique chemical and biological properties. These properties may differ significantly from those of similar compounds, making it a valuable subject of study.

Properties

Molecular Formula

C9H10ClN3OS

Molecular Weight

243.71 g/mol

IUPAC Name

(7-chloro-4-ethoxy-1,3-benzothiazol-2-yl)hydrazine

InChI

InChI=1S/C9H10ClN3OS/c1-2-14-6-4-3-5(10)8-7(6)12-9(13-11)15-8/h3-4H,2,11H2,1H3,(H,12,13)

InChI Key

AIMPYLMSICRGOB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)Cl)SC(=N2)NN

Origin of Product

United States

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